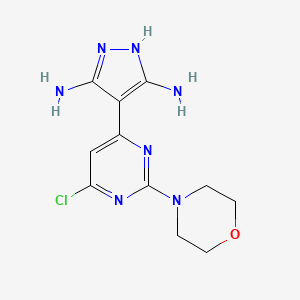
4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro-morpholinopyrimidine moiety
Vorbereitungsmethoden
The synthesis of 4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the pyrimidine moiety: The pyrazole intermediate is then reacted with a chloro-substituted pyrimidine derivative in the presence of a base such as potassium carbonate.
Morpholine substitution: The final step involves the substitution of the chloro group with morpholine, typically under reflux conditions in an appropriate solvent like ethanol.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Analyse Chemischer Reaktionen
4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and morpholine sites, using reagents such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of phosphatidylinositol 3-kinase (PI3K), an enzyme involved in various cellular processes such as growth and survival.
Industry: It may be used in the development of new pharmaceuticals and as a tool compound in drug discovery research.
Wirkmechanismus
The mechanism of action of 4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets. As a PI3K inhibitor, it binds to the catalytic subunit of the enzyme, preventing the phosphorylation of phosphoinositides. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival, making it a potential therapeutic agent for cancer and other proliferative diseases .
Vergleich Mit ähnlichen Verbindungen
4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine can be compared with other PI3K inhibitors, such as:
Wortmannin: A natural product that also inhibits PI3K but has a different structure and mechanism of action.
LY294002: A synthetic compound that inhibits PI3K by binding to its ATP-binding site.
Idelalisib: A clinically approved PI3K inhibitor used in the treatment of certain types of cancer.
The uniqueness of this compound lies in its specific structural features and its potential for selective inhibition of PI3K isoforms .
Eigenschaften
Molekularformel |
C11H14ClN7O |
|---|---|
Molekulargewicht |
295.73 g/mol |
IUPAC-Name |
4-(6-chloro-2-morpholin-4-ylpyrimidin-4-yl)-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C11H14ClN7O/c12-7-5-6(8-9(13)17-18-10(8)14)15-11(16-7)19-1-3-20-4-2-19/h5H,1-4H2,(H5,13,14,17,18) |
InChI-Schlüssel |
UDJICUHYPLEBJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=CC(=N2)Cl)C3=C(NN=C3N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















